5-benzylsulfanyl-12,12-dimethyl-3-pyrrolidin-1-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraene
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Overview
Description
5-benzylsulfanyl-12,12-dimethyl-3-pyrrolidin-1-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraene is a complex organic compound characterized by its unique tricyclic structure. This compound contains multiple functional groups, including a pyrrolidine ring, a benzylsulfanyl group, and a thia-oxa-diazatricyclic core. Its intricate structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzylsulfanyl-12,12-dimethyl-3-pyrrolidin-1-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraene typically involves multiple steps, starting from readily available precursors. The process often includes the formation of the pyrrolidine ring, followed by the introduction of the benzylsulfanyl group and the construction of the thia-oxa-diazatricyclic core. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring cost-effectiveness, and maintaining safety standards. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-benzylsulfanyl-12,12-dimethyl-3-pyrrolidin-1-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The benzylsulfanyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
5-benzylsulfanyl-12,12-dimethyl-3-pyrrolidin-1-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraene has several applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its unique structure allows it to interact with biological macromolecules, making it a valuable tool in biochemical studies.
Industry: Used in the development of new materials with specific properties, such as catalysts or polymers.
Mechanism of Action
The mechanism by which 5-benzylsulfanyl-12,12-dimethyl-3-pyrrolidin-1-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraene exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include inhibition or activation of enzymatic reactions, altering signal transduction pathways, or affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
- 4-(benzylsulfanyl)-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.0 trideca-1(9),2(7),3,5,10,12-hexaen-6-ol
- 5-(benzylsulfanyl)-12,12-dimethyl-3-[(2-methylprop-2-en-1-yl)sulfanyl]-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2,4,6-tetraene
Uniqueness
The uniqueness of 5-benzylsulfanyl-12,12-dimethyl-3-pyrrolidin-1-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraene lies in its specific combination of functional groups and tricyclic structure. This configuration provides distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C22H25N3OS2 |
---|---|
Molecular Weight |
411.6 g/mol |
IUPAC Name |
5-benzylsulfanyl-12,12-dimethyl-3-pyrrolidin-1-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraene |
InChI |
InChI=1S/C22H25N3OS2/c1-22(2)12-16-17(13-26-22)28-20-18(16)19(25-10-6-7-11-25)23-21(24-20)27-14-15-8-4-3-5-9-15/h3-5,8-9H,6-7,10-14H2,1-2H3 |
InChI Key |
NIMCTGAVIGYPDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(CO1)SC3=NC(=NC(=C23)N4CCCC4)SCC5=CC=CC=C5)C |
Origin of Product |
United States |
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